molecular formula C25H21ClFN5O3 B11477319 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11477319
M. Wt: 493.9 g/mol
InChI Key: MBGFBZDNQVNICX-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a fluorobenzyl ether, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the chloropyridazinyl intermediate, followed by the introduction of the fluorobenzyl ether and methoxyphenyl groups. The final step involves the formation of the pyrazolopyridine ring system under controlled conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the chloropyridazinyl, fluorobenzyl ether, and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClFN5O3

Molecular Weight

493.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21ClFN5O3/c1-14-24-17(12-23(33)28-25(24)32(31-14)22-10-9-21(26)29-30-22)15-7-8-19(20(11-15)34-2)35-13-16-5-3-4-6-18(16)27/h3-11,17H,12-13H2,1-2H3,(H,28,33)

InChI Key

MBGFBZDNQVNICX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C5=NN=C(C=C5)Cl

Origin of Product

United States

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